Aziridino-dap
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125509-89-9 |
|---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c9-5(6(11)12)2-1-3-8(4-10-8)7(13)14/h5,10H,1-4,9H2,(H,11,12)(H,13,14) |
InChI Key |
PZLRXNWCQLUSBF-UHFFFAOYSA-N |
SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C(N1)(CCCC(C(=O)O)N)C(=O)O |
Synonyms |
2-(4-amino-4-carboxybutyl)-2-aziridinecarboxylic acid aziridino-DAP |
Origin of Product |
United States |
Mechanistic Enzymology of Aziridino Dap Interaction with Diaminopimelate Epimerase
Reversible and Irreversible Inhibition Kinetics of DAP Epimerase by Aziridino-dap Isomers
The interaction of this compound with DAP epimerase is characterized by both reversible and irreversible inhibition, depending on the specific isomer. One synthesized analogue, (2R,3S,3'S)-3-(3'-Aminopropane)aziridine-2,3'-dicarboxylate, has been shown to be a reversible inhibitor of DAP epimerase, with an IC50 value of 2.88 mM. rsc.orgnih.gov
In contrast, the diastereomers of 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid, namely LL-azi-DAP and DL-azi-DAP, act as rapid and irreversible inactivators of the enzyme. rsc.orgnih.govresearcher.life These isomers function as mechanism-based inhibitors, where the enzyme's own catalytic machinery is harnessed to activate the inhibitor, leading to the formation of a stable covalent bond and subsequent inactivation. The irreversible nature of this inhibition makes these compounds particularly effective at disrupting the function of DAP epimerase.
| Inhibitor Isomer | Type of Inhibition | IC50 Value |
| (2R,3S,3'S)-3-(3'-Aminopropane)aziridine-2,3'-dicarboxylate | Reversible | 2.88 mM |
| LL-azi-DAP | Irreversible | Not Applicable |
| DL-azi-DAP | Irreversible | Not Applicable |
Covalent Adduct Formation with Active Site Cysteine Residues (Cys-73 and Cys-217)
The irreversible inhibition by LL-azi-DAP and DL-azi-DAP is a direct result of covalent adduct formation with specific cysteine residues within the active site of DAP epimerase. nih.govlbl.govnih.gov The proposed mechanism involves the nucleophilic attack of a cysteine thiol group on the methylene (B1212753) carbon of the inhibitor's aziridine (B145994) ring, leading to ring-opening and the formation of a stable thioether linkage. rsc.orgnih.gov
Crucially, the two diastereomers of this compound exhibit remarkable specificity for the two catalytic cysteine residues. LL-Azi-DAP selectively binds to Cys-73, while DL-azi-DAP specifically alkylates Cys-217. rsc.orgnih.govresearcher.life This differential reactivity provides strong evidence for the "two-base" catalytic mechanism of the enzyme, where each cysteine residue plays a distinct role in the epimerization process.
Structural Basis of this compound – DAP Epimerase Complexes
X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes
High-resolution X-ray crystallographic structures of DAP epimerase from Haemophilus influenzae in complex with both LL-AziDAP and DL-AziDAP have been determined to resolutions of 1.35 Å and 1.7 Å, respectively. nih.govlbl.gov These structures have provided unprecedented atomic-level detail of the enzyme's active site and the precise nature of the covalent linkage between the inhibitor and the catalytic cysteine residues. nih.gov The crystallographic data unequivocally confirms the formation of a covalent bond between the sulfur atom of the cysteine residue and a carbon atom of the opened aziridine ring. lbl.gov
Identification of Key Residues and Binding Interactions within the Active Site
The crystal structures reveal a network of interactions that anchor the this compound inhibitor within the active site. Beyond the covalent bond, the inhibitor's carboxylate groups form extensive hydrogen bonds with surrounding amino acid residues. lbl.gov The active site is lined with a number of conserved residues that play a crucial role in substrate recognition and catalysis. lbl.gov These include residues that form hydrogen bonds with the α- and ε-carboxyl groups of the inhibitor. lbl.gov The rigid positioning of the inhibitor within the active site, facilitated by these numerous interactions, is a key factor in the catalytic process. lbl.gov
Conformational Changes Induced by Inhibitor Binding
A significant finding from the structural studies is the substantial conformational change that occurs upon the binding of this compound inhibitors. nih.gov The enzyme undergoes a domain closure motion, where the two domains of the protein move closer together, effectively enclosing the inhibitor within the active site. nih.gov This "closed" conformation is believed to be the catalytically active state of the enzyme, shielding the reaction from the solvent and creating the precise microenvironment necessary for catalysis. nih.gov
Elucidation of the "Two-Base" Stereoinversion Mechanism of DAP Epimerase and its Interruption by this compound
The interaction of this compound with DAP epimerase has been instrumental in elucidating the enzyme's "two-base" stereoinversion mechanism. rsc.orgnih.gov This proposed mechanism involves the two active site cysteine residues, Cys-73 and Cys-217, acting in concert as a general base and a general acid. nih.govlbl.gov In the epimerization of LL-DAP to meso-DAP, one cysteine thiolate is proposed to abstract the α-proton from the substrate, forming a planar carbanion intermediate. The other cysteine thiol then donates a proton to the opposite face of this intermediate, resulting in the inversion of stereochemistry. nih.gov
This compound isomers interrupt this catalytic cycle by acting as mechanism-based inhibitors. The enzyme initiates its catalytic cycle on the aziridine-containing substrate analogue. However, instead of a simple proton abstraction, the nucleophilic cysteine thiolate attacks the strained aziridine ring, leading to its opening and the formation of a stable covalent adduct. nih.govlbl.gov The selective alkylation of Cys-73 by LL-azi-DAP and Cys-217 by DL-azi-DAP provides compelling evidence for the distinct roles of these two residues in the catalytic cycle and their specific positioning relative to the different substrate stereoisomers. rsc.orgnih.gov This irreversible modification of the catalytic machinery effectively halts the epimerization process.
Comparative Mechanistic Studies with other Pyridoxal (B1214274) Phosphate-Independent Racemases
The mechanistic investigation of this compound's interaction with diaminopimelate epimerase (DapF) is significantly enriched when contextualized within the broader family of pyridoxal phosphate (B84403) (PLP)-independent racemases. These enzymes, while acting on different substrates, share a remarkably conserved catalytic strategy, distinguishing them from their PLP-dependent counterparts. Comparative studies involving DapF, glutamate (B1630785) racemase (GluR), and aspartate racemase (AspR) reveal common structural motifs, active site architectures, and a shared two-base catalytic mechanism.
A defining characteristic of this enzyme family is the utilization of a pair of cysteine residues as the catalytic acid and base. researchgate.netresearchgate.net This mechanism circumvents the need for the electron sink typically provided by PLP in other racemases. researchgate.net In DapF, these critical residues have been identified, and their interaction with this compound has provided profound insights into the enzyme's catalytic cycle.
The family of PLP-independent racemases includes several key enzymes such as diaminopimelate epimerase (DapF), glutamate racemase (GluR), aspartate racemase (AspR), and proline racemase (ProR). ebi.ac.uk These enzymes catalyze the inversion of stereochemistry at the α-carbon of their respective amino acid substrates. ebi.ac.uk Structural and mechanistic comparisons have revealed that enzymes like glutamate racemase share a similar structure and catalytic mechanism with diaminopimelate epimerase. wikipedia.org
The catalytic cycle proceeds via a two-base mechanism, where one cysteine residue, in its thiolate form, acts as a general base to abstract the α-proton from the substrate. Simultaneously, the second cysteine, as a thiol, acts as a general acid to donate a proton to the opposite face of the resulting carbanionic intermediate. This concerted acid-base catalysis facilitates the inversion of the stereocenter.
The interaction of this compound with DapF serves as a powerful tool to probe this mechanism. As an irreversible inhibitor, this compound forms a covalent bond with one of the catalytic cysteine residues, effectively trapping the enzyme in an inhibited state. researchgate.net This has allowed for detailed structural and mechanistic studies that confirm the roles of the individual cysteine residues. Specifically, stereoisomers of this compound have been shown to selectively alkylate one of the two catalytic cysteines, providing direct evidence for their spatial arrangement and functional roles within the active site.
Comparative Analysis of Catalytic Residues
The active sites of DapF, GluR, and AspR exhibit a conserved architecture centered around two catalytic cysteine residues. The specific positions of these cysteines within the primary sequence vary between the enzymes, but their three-dimensional orientation is remarkably similar, reflecting a convergent evolutionary path to the same catalytic solution.
| Enzyme | Organism | Catalytic Cysteine 1 | Catalytic Cysteine 2 | Reference |
| Diaminopimelate Epimerase | Haemophilus influenzae | Cys73 | Cys217 | researchgate.net |
| Glutamate Racemase | Aquifex pyrophilus | Cys70 | Cys178 | ebi.ac.uk |
| Aspartate Racemase | Pyrococcus horikoshii | Cys84 | Cys197 |
Data compiled from multiple sources.
Mechanistic Insights from Inhibition Studies
The study of inhibitors across the PLP-independent racemase family further highlights their mechanistic similarities. While this compound is a specific inhibitor of DapF, analogous mechanism-based inhibitors have been developed for other members of the family. These studies consistently point to the nucleophilic character of the catalytic cysteine residues.
The diastereomers of 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid, ll-azi-DAP and dl-azi-DAP, serve as potent irreversible inhibitors of DAP epimerase. researchgate.net Their mode of action involves the selective alkylation of the active site cysteine residues. ll-Azi-DAP specifically targets Cys-73, while dl-azi-DAP reacts with Cys-217. researchgate.net This differential reactivity provides strong evidence for the "two-base" mechanism, where each cysteine is positioned to interact with a specific face of the substrate.
While specific kinetic values for the inhibition of a broad range of these racemases by a single inhibitor are not extensively documented in a comparative manner, the available data for individual enzymes and their specific inhibitors underscore the conserved mechanistic principles. For instance, various substrate-product analogues have been tested as inhibitors of glutamate racemase, with some exhibiting modest inhibitory activity. One such cyclic analogue, (R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinane, was found to be a partial noncompetitive inhibitor of glutamate racemase from Fusobacterium nucleatum with a Ki of 3.1 ± 0.6 mM. nih.gov
| Enzyme | Inhibitor | Type of Inhibition | Inhibition Constant (Ki / IC50) | Reference |
| Diaminopimelate Epimerase | (2R,3S,3'S)-3-(3'-Aminopropane)aziridine-2,3'-dicarboxylate | Reversible | IC50 = 2.88 mM | |
| Diaminopimelate Epimerase | ll-azi-DAP | Irreversible | - | researchgate.net |
| Diaminopimelate Epimerase | dl-azi-DAP | Irreversible | - | researchgate.net |
| Glutamate Racemase | (R,S)-1-hydroxy-1-oxo-4-amino-4-carboxyphosphorinane | Partial Noncompetitive | Ki = 3.1 ± 0.6 mM | nih.gov |
| Glutamate Racemase | 1,1-dioxo-tetrahydrothiopyran-4-one | Mixed-type | Ki = 18.4 ± 1.2 mM | nih.gov |
Data compiled from multiple sources.
Structure Activity Relationship Sar Studies of Aziridino Dap Analogues
Correlating Structural Modifications with DAP Epimerase Inhibitory Potency
Research into aziridine (B145994) analogues of diaminopimelic acid has revealed a clear correlation between their structural features and their ability to inhibit DAP epimerase. researcher.life Modifications to the core structure have led to the identification of both reversible and irreversible inhibitors.
One such analogue, (2R,3S,3'S)-3-(3'-Aminopropane)aziridine-2,3'-dicarboxylate, was synthesized and found to be a reversible inhibitor of DAP epimerase, exhibiting an IC50 value of 2.88 mM. researcher.lifenih.gov In contrast, diastereomers of 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid, specifically the LL-azi-DAP and DL-azi-DAP forms, were identified as potent irreversible inhibitors. researcher.lifewikipedia.org These compounds demonstrated both time and concentration-dependent inactivation of the enzyme, indicating a covalent modification mechanism. mdpi.com The rapid rate of inactivation by these isomers was so significant that determining precise Ki (inhibitor constant) or ki (rate of inactivation) values proved challenging. mdpi.com
The key structural feature responsible for the irreversible inhibition is the highly strained aziridine ring. This electrophilic moiety is susceptible to nucleophilic attack by residues within the enzyme's active site, leading to covalent bond formation and permanent inactivation of the enzyme. wikipedia.orgmdpi.com The instability of these aziridino-dap isomers, however, has been noted as a potential limitation for their development as therapeutic antibiotics. wikipedia.org
| Compound | Inhibition Type | Reported Potency |
|---|---|---|
| (2R,3S,3'S)-3-(3'-Aminopropane)aziridine-2,3'-dicarboxylate | Reversible | IC50 = 2.88 mM researcher.lifenih.gov |
| (2S,4S)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (LL-azi-DAP) | Irreversible | Rapid Inactivator wikipedia.org |
| (2S,4R)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (DL-azi-DAP) | Irreversible | Rapid Inactivator wikipedia.org |
Impact of Stereochemistry on Inhibitor Activity and Selectivity
The stereochemistry of this compound analogues plays a pivotal role in determining their inhibitory activity and selectivity for specific active site residues of DAP epimerase. researcher.lifemdpi.com DAP epimerase is understood to operate via a "two-base" mechanism, utilizing two cysteine residues, Cys-73 and Cys-217, to abstract and donate protons at the two stereocenters of the DAP substrate. wikipedia.orgmdpi.com
Stereoselective synthesis has allowed for the creation of pure diastereomers of this compound, which has been instrumental in elucidating their specific interactions with the enzyme. researcher.life Studies have shown that the different stereoisomers of 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid (azi-DAP) selectively target different catalytic cysteine residues within the active site. wikipedia.orgmdpi.com
Specifically, the LL-azi-DAP isomer, which is an analogue of the enzyme's natural substrate LL-DAP, selectively binds to and alkylates the Cys-73 residue. wikipedia.orgmdpi.com Conversely, the DL-azi-DAP isomer, an analogue of meso-DAP, selectively reacts with the Cys-217 residue. wikipedia.orgmdpi.com This differential reactivity provides strong evidence for the proposed two-base catalytic mechanism of the enzyme and highlights the critical importance of stereochemistry in inhibitor design. The precise spatial arrangement of the functional groups on the inhibitor dictates its orientation within the active site, thereby determining which of the catalytic cysteine residues is positioned for the nucleophilic attack on the aziridine ring. mdpi.com
Identification of Pharmacophoric Elements Critical for Enzyme Recognition and Inactivation
The core pharmacophoric elements of this compound analogues essential for their recognition by and inactivation of DAP epimerase have been identified through mechanistic and structural studies. nih.gov The fundamental features mimic the natural substrate, diaminopimelic acid, allowing the analogues to be recognized and bind to the enzyme's active site.
The critical pharmacophoric elements include:
Two Carboxylate Groups and an Amino Group: These functionalities are analogous to those on the natural DAP substrate, guiding the inhibitor into the active site and ensuring proper orientation through interactions with binding site residues. DAP epimerase has strict substrate requirements, and will not accept isomers of lysine (B10760008) or α-aminopimelic acid, demonstrating the importance of the specific arrangement of these groups. mdpi.com
The Aziridine Ring: This three-membered heterocyclic ring is the key reactive element, or "warhead," responsible for the irreversible inactivation of the enzyme. mdpi.com Its inherent ring strain makes the methylene (B1212753) carbon of the ring highly electrophilic and susceptible to nucleophilic attack.
The mechanism of inactivation involves the nucleophilic attack by the thiol group of an active site cysteine residue (either Cys-73 or Cys-217, depending on the inhibitor's stereochemistry) on one of the carbon atoms of the aziridine ring. wikipedia.org This attack leads to the opening of the ring and the formation of a stable covalent bond between the inhibitor and the enzyme, resulting in its irreversible inactivation. wikipedia.orgnih.gov X-ray crystallographic analyses of the inactivated enzyme have confirmed this covalent linkage, providing a detailed picture of the inhibitor bound within the active site in its "closed" conformation. wikipedia.orgnih.gov
Development of SAR Models for Optimized this compound Analogues
While experimental SAR studies have successfully identified key structural features and stereochemical requirements for the inhibition of DAP epimerase by this compound analogues, the development of formal quantitative structure-activity relationship (QSAR) models or computational pharmacophore models for this specific class of compounds is not extensively documented in the reviewed scientific literature. The existing research focuses primarily on the synthesis, biochemical evaluation, and structural analysis of a limited number of analogues to probe the enzyme's mechanism. researcher.lifemdpi.comnih.gov This foundational work provides the essential data that would be required to build such predictive models, but the formal development and publication of these models appear to be a future step in the optimization of this compound analogues.
Comparative SAR with other Diaminopimelic Acid Analogues
The SAR of this compound analogues can be further understood by comparing them with other classes of DAP analogues that have been studied as DAP epimerase inhibitors. These comparisons highlight the unique properties of the aziridine moiety and provide context for its potent inhibitory activity.
α-MethylDAP Analogues: Stereoselective synthesis of L,L- and D,L-α-methylDAP has shown that these compounds are slow-binding inhibitors of DAP epimerase. wikipedia.orgnih.gov Unlike the aziridino analogues which act as rapid, irreversible inactivators, the α-methyl derivatives inhibit the enzyme through a different, non-covalent mechanism. The presence of the methyl group at the α-carbon likely interferes with the deprotonation step required for epimerization. While less potent as inhibitors, these α-methylDAP analogues have proven to be valuable tools for structural biology, as they are more synthetically accessible than the aziridino compounds and can also trap the enzyme in its closed conformation, facilitating crystallization and structural determination. wikipedia.orgnih.gov
Oxa-DAP Analogues: 4-Oxa diaminopimelic acid (Oxa-DAP) has also been investigated. This analogue, where a methylene group in the pimelic acid backbone is replaced by an oxygen atom, has been shown to be a substrate for DAP epimerase. researchgate.net This indicates that the enzyme can tolerate modifications in the carbon backbone of the substrate, as long as the key carboxylate and amino groups are correctly positioned for binding.
The comparison reveals that while various modifications to the DAP structure can lead to enzyme inhibition, the incorporation of an aziridine ring provides a mechanism for rapid and irreversible inactivation through covalent modification. wikipedia.orgmdpi.com This contrasts with the slow-binding, reversible inhibition observed with α-methylDAP analogues. nih.gov The covalent mechanism of the this compound compounds makes them particularly potent inactivators of DAP epimerase.
Molecular Modeling and Computational Investigations of Aziridino Dap
Quantum Chemical Calculations of Aziridino-dap Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties and reactivity of molecules. scienceopen.comrsc.orgmdpi.comresearchgate.net For this compound, these calculations can elucidate the factors governing the susceptibility of the strained three-membered aziridine (B145994) ring to nucleophilic attack, which is the key step in its mechanism of action.
Studies on similar aziridine-containing compounds have shown that quantum chemical methods can accurately predict reaction barriers and transition states for ring-opening reactions. nih.gov For this compound, calculations would focus on:
Electron Distribution: Mapping the electrostatic potential on the molecule's surface to identify the most electrophilic sites. The carbon atoms of the aziridine ring are expected to be highly susceptible to nucleophilic attack due to ring strain and the electron-withdrawing nature of adjacent carboxylate groups.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into chemical reactivity. The LUMO of this compound is expected to be localized on the aziridine ring, indicating its role as the primary site for accepting electrons from a nucleophile, such as the cysteine thiolate in the enzyme's active site.
Activation Energy Barriers: Quantum chemical calculations can model the reaction pathway of the aziridine ring-opening by a model nucleophile (e.g., a thiolate anion). nih.gov This allows for the calculation of the activation energy (reaction barrier), providing a quantitative measure of the ring's intrinsic reactivity. Such studies have revealed that electron-withdrawing substituents on the aziridine nitrogen can significantly lower this barrier, enhancing reactivity. nih.gov
These theoretical investigations provide a fundamental understanding of the electronic structure that makes this compound a potent inhibitor.
Molecular Docking and Dynamics Simulations of this compound – DAP Epimerase Interactions
To understand how this compound interacts with its biological target, DAP epimerase, molecular docking and molecular dynamics (MD) simulations are employed. These methods model the binding process and the dynamic behavior of the inhibitor-enzyme complex over time. nih.govfrontiersin.org
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor. For this compound, docking simulations are performed using the crystal structure of DAP epimerase. The primary goals are to identify the most stable binding pose within the active site and to estimate the binding affinity through scoring functions.
The analysis of the predicted binding pose reveals crucial non-covalent interactions that position the inhibitor for subsequent covalent modification. Key interactions identified through modeling and confirmed by crystallography include salt bridges and hydrogen bonds that anchor the inhibitor within the active site. lbl.govresearchgate.net
| Interacting Residue | Type of Interaction | Role in Binding |
| Arg-209 | Salt Bridge | Anchors the distal carboxyl group of the inhibitor. researchgate.net |
| Asn-64 | Hydrogen Bond | Interacts with both the distal amino and carboxyl groups. researchgate.net |
| Asn-157 | Hydrogen Bond | Forms a hydrogen bond with the distal carboxyl group. researchgate.net |
| Asn-190 | Hydrogen Bond | Forms a hydrogen bond with the distal carboxyl group. researchgate.net |
| Glu-208 | Hydrogen Bond | Interacts with the distal positively charged amino group. researchgate.net |
The inhibition of DAP epimerase by this compound is a two-step process: an initial, reversible non-covalent binding event followed by an irreversible covalent bond formation. nih.govnih.gov
Non-Covalent Binding Mode: In the initial phase, the inhibitor is held in the active site by a network of specific non-covalent interactions. lbl.govresearchgate.netmdpi.com As predicted by docking and confirmed by X-ray crystallography, the distal carboxyl and amino groups of this compound form a series of hydrogen bonds and a salt bridge with key residues, effectively positioning the reactive aziridine ring in close proximity to the catalytic cysteine residues. researchgate.net
Covalent Binding Mode: Once optimally positioned, the strained aziridine ring undergoes a nucleophilic ring-opening reaction. nih.gov The thiolate anion of a catalytic cysteine residue in the active site attacks one of the methylene (B1212753) carbons of the aziridine ring. rsc.orgnih.gov This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme, leading to its inactivation. lbl.govnih.gov Crystal structures of the inhibited enzyme clearly show this covalent linkage. lbl.govnih.gov
Transition State Modeling for Aziridine Ring Opening within the Enzyme Active Site
Modeling the transition state of the covalent reaction provides deep insight into the catalytic mechanism of the enzyme and the efficiency of the inhibitor. This typically requires hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations.
In a QM/MM simulation of the this compound reaction with DAP epimerase:
The QM region would include the aziridine ring of the inhibitor and the side chain of the attacking cysteine residue (e.g., Cys-73 or Cys-217). This region is treated with high-accuracy quantum chemical methods to accurately model the bond-breaking and bond-forming processes.
The MM region consists of the rest of the protein and solvent, which are modeled using classical force fields.
These simulations can map the entire energy profile of the nucleophilic attack, identifying the precise geometry and energy of the transition state. nih.gov This allows researchers to understand how the enzyme active site stabilizes the transition state, thereby lowering the activation energy for the ring-opening reaction compared to the reaction in solution. The arrangement of active site residues, such as nearby hydrogen bond donors, is thought to facilitate the reaction by polarizing the aziridine ring and stabilizing the developing negative charge on the nitrogen atom during the ring-opening process.
Computational Predictions of Stereoselectivity in Enzyme-Catalyzed Reactions
A remarkable feature of the interaction between this compound and DAP epimerase is its high degree of stereoselectivity. Experimental studies have shown that the LL-Azi-DAP diastereomer selectively alkylates Cys-73, while the DL-Azi-DAP diastereomer alkylates Cys-217. rsc.orgnih.govresearcher.life
Computational modeling can explain the structural basis for this stereoselectivity. Molecular docking and MD simulations of both diastereomers within the DAP epimerase active site reveal that the distinct stereochemistry at the carbon centers dictates a unique preferred binding orientation for each inhibitor.
LL-Azi-DAP: Its specific 3D shape forces it into a pose where the aziridine ring is positioned optimally for a backside SN2 attack by the thiolate of Cys-73. The distance and angle of approach for Cys-217 are unfavorable.
DL-Azi-DAP: Conversely, this diastereomer binds in a different orientation. This pose brings the aziridine ring into close proximity and proper alignment for nucleophilic attack by Cys-217, while an attack from Cys-73 is sterically hindered. lbl.gov
These computational predictions align perfectly with experimental observations and underscore the enzyme's ability to distinguish between closely related stereoisomers. lbl.govrsc.org Advanced computational methods, such as deep learning analysis of molecular dynamics trajectories, represent an emerging approach to predict such enzymatic selectivity without the need for pre-defined reaction criteria. nih.gov
| Inhibitor Diastereomer | Target Cysteine Residue | Computational Rationale |
| LL-Azi-DAP | Cys-73 | The inhibitor's stereochemistry favors a binding pose where the aziridine ring is optimally oriented for nucleophilic attack by Cys-73. lbl.govrsc.orgresearcher.life |
| DL-Azi-DAP | Cys-217 | The inhibitor's stereochemistry favors a different binding pose, which aligns the aziridine ring for attack by Cys-217. lbl.govrsc.orgresearcher.life |
De Novo Design and Virtual Screening for Novel this compound Scaffolds
The structural and mechanistic insights gained from computational studies of this compound can be leveraged to discover new antibacterial agents through structure-based drug design.
Virtual Screening: This approach involves computationally screening large libraries of chemical compounds to identify those that are predicted to bind to the active site of DAP epimerase. nih.govnih.gov A validated docking protocol, based on the known binding mode of this compound, can be used to filter millions of compounds, prioritizing a smaller, manageable number for experimental testing. The goal is to find novel molecular scaffolds that mimic the key interactions of this compound but may possess improved properties. mdpi.com
De Novo Design: This method uses algorithms to design novel molecules "from scratch" within the constraints of the enzyme's active site. researchgate.net Starting with a fragment like the aziridine warhead or the core structure of this compound, computational programs can "grow" new chemical functionalities that optimize interactions with the binding pocket. This strategy aims to create entirely new inhibitor scaffolds that are tailored to the specific topology and chemical environment of the DAP epimerase active site.
Both strategies are powerful computational tools that accelerate the early stages of drug discovery, aiming to develop novel inhibitors based on the this compound pharmacophore.
Preclinical Efficacy Studies in Bacterial Systems
In Vitro Antimicrobial Activity against Relevant Bacterial Pathogens
At present, there is a lack of published studies detailing the in vitro antimicrobial activity of Aziridino-dap against a broad spectrum of clinically relevant bacterial pathogens.
Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)
Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not documented in the available scientific literature. This fundamental data is essential for quantifying the potency of a potential antimicrobial agent and for establishing a baseline for further preclinical development. Without these values, a comprehensive assessment of its in vitro efficacy remains elusive.
Activity Spectrum against Gram-Positive and Gram-Negative Bacteria
While the inhibition of DAP-epimerase suggests potential activity, particularly against bacteria that rely on the diaminopimelic acid pathway for peptidoglycan synthesis, the specific spectrum of activity of this compound has not been reported. Detailed studies are required to determine its effectiveness against a diverse panel of both Gram-positive and Gram-negative bacteria to understand its potential clinical applications.
Cell Wall Integrity Assays in Bacterial Strains
Given that this compound targets a key enzyme in the cell wall synthesis pathway, it is hypothesized that its mechanism of action involves compromising bacterial cell wall integrity. However, specific experimental data from cell wall integrity assays, such as assays measuring the release of intracellular components or morphological changes, are not available in the current body of research. Such studies would be crucial to confirm the downstream effects of DAP-epimerase inhibition by this compound.
Resistance Mechanism Development and Mitigation Strategies
The potential for bacteria to develop resistance to this compound has not been investigated. Studies on the frequency of resistance development and the molecular mechanisms that could confer resistance are critical components of any antimicrobial drug discovery program. Furthermore, without an understanding of potential resistance mechanisms, the development of mitigation strategies cannot be undertaken.
Synergistic Effects with other Antimicrobial Agents
There are currently no published studies exploring the synergistic or antagonistic effects of this compound when used in combination with other existing antimicrobial agents. Investigating such interactions is a vital step in positioning a new antimicrobial within the existing therapeutic landscape and could reveal combination therapies with enhanced efficacy.
Development of In Vitro Models for Evaluating Antibacterial Potency
While standard in vitro models for assessing antibacterial potency exist, there is no indication in the literature of the development of specialized in vitro models tailored to the evaluation of this compound or other DAP-epimerase inhibitors.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways for Complex Aziridino-dap Derivatives
Future research aims to develop novel synthetic pathways for this compound and its complex derivatives. The stereoselective synthesis of aziridine (B145994) analogues of DAP has been reported, and these have been evaluated as inhibitors of DAP epimerase psu.eduacs.org. Specifically, (2S,4S)- and (2S,4R)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (LL-azi-DAP and DL-azi-DAP) were synthesized as pure diastereomers and shown to be irreversible inhibitors of DAP epimerase psu.eduacs.org. LL-Azi-DAP selectively binds to Cys-73, while DL-azi-DAP binds to Cys-217 in the enzyme's active site psu.eduacs.org. These findings are consistent with the proposed two-base mechanism for the epimerization of LL-DAP and meso-DAP by DAP epimerase psu.eduacs.org.
The synthesis of aziridine compounds often involves reactions such as the condensation of imines with diazo compounds or the ring opening of aziridines researchgate.netacs.org. Developing more efficient and stereocontrolled synthetic routes is crucial for generating a diverse range of this compound derivatives with potentially improved properties. This includes exploring new catalytic methods and reaction conditions to achieve higher yields and specific stereoisomers, which are critical for understanding structure-activity relationships and developing potential therapeutics.
Advanced Structural Biology Studies for Deeper Mechanistic Insights
Advanced structural biology techniques are essential for gaining deeper mechanistic insights into how this compound interacts with its target enzyme, DAP epimerase. Crystal structures of DAP epimerase from Haemophilus influenzae in complex with different isomers of this compound (ll-AziDAP and dl-AziDAP) have been determined at high resolutions (1.35 Å and 1.70 Å) pnas.orgacs.orgrcsb.orgnih.gov. These structures provide a detailed description of the active site of this pyridoxal (B1214274) 5′-phosphate-independent amino acid racemase and highlight the electrostatic interactions that govern substrate selectivity pnas.orgrcsb.org.
The binding of this compound inhibitors induces a conformational change in DAP epimerase, notably a decrease in the distance between the two domains of the enzyme pnas.org. The structures reveal a covalent bond formed between the methylene (B1212753) carbon of the aziridine ring and the thiolate of either Cys-73 (for ll-AziDAP) or Cys-217 (for dl-AziDAP), resulting from nucleophilic ring opening pnas.org. Further structural studies, potentially utilizing cryo-electron microscopy or time-resolved crystallography, could capture transient states of the enzyme-inhibitor interaction, providing a more complete picture of the inhibition mechanism.
Data from structural studies can be summarized in tables to highlight key interactions and conformational changes.
| Complex | Resolution (Å) | Alkylated Cysteine Residue | Conformational Change (RMSD Cα) |
| DAP epimerase + ll-AziDAP | 1.35 pnas.orgnih.gov | Cys-73 pnas.orgpsu.eduacs.org | 2.45 Å (vs. native) pnas.org |
| DAP epimerase + dl-AziDAP | 1.70 pnas.orgrcsb.orgnih.gov | Cys-217 pnas.orgpsu.eduacs.org | Not specified (similar to ll-AziDAP) pnas.org |
Integration of Multi-Omics Approaches to Understand Cellular Impact
Integrating multi-omics approaches is crucial for a comprehensive understanding of the cellular impact of this compound. While specific multi-omics studies on this compound were not prominently found in the search results, the application of such approaches is a growing trend in biological research to understand the global effects of compounds on biological systems elifesciences.orgelifesciences.orgmdpi.comnih.govnih.gov.
Applying transcriptomics, proteomics, and metabolomics could reveal how bacterial cells respond to DAP epimerase inhibition by this compound. Transcriptomics could identify changes in gene expression related to cell wall synthesis, stress responses, or alternative metabolic pathways. Proteomics could quantify changes in protein levels, including the target enzyme and other proteins involved in related processes. Metabolomics could provide insights into the metabolic consequences of DAP epimerase inhibition, such as the accumulation or depletion of specific metabolites in the peptidoglycan biosynthesis pathway.
Such integrated approaches can help to:
Identify potential off-target effects of this compound.
Understand resistance mechanisms that bacteria might develop.
Discover synergistic interactions with other antibacterial agents.
Uncover the broader cellular pathways affected by targeting DAP epimerase.
Data from multi-omics studies could be presented in tables showing differentially expressed genes, proteins, or metabolites under this compound treatment.
Therapeutic Potential and Translational Research Challenges for Antibacterial Applications
This compound's therapeutic potential lies in its ability to inhibit DAP epimerase, an essential enzyme in bacterial peptidoglycan synthesis, making it a promising lead for new antibacterial drugs pnas.orgresearchgate.netresearchgate.net. Targeting this pathway is particularly attractive because it is absent in mammals, potentially leading to compounds with selective toxicity towards bacteria pnas.orgresearchgate.netresearchgate.net.
However, translating the potential of this compound into a clinically viable antibacterial agent faces several challenges:
Stability and Delivery: The aziridine ring is a strained system and can be reactive. Ensuring the stability of this compound in biological environments and developing effective delivery methods to reach intracellular bacterial targets are crucial.
Specificity and Off-Target Effects: While DAP epimerase is a bacterial target, evaluating potential off-target interactions in host cells is necessary to ensure safety.
Bacterial Resistance: The potential for bacteria to develop resistance mechanisms against this compound needs to be investigated. This could involve mutations in the dapF gene encoding DAP epimerase or the development of efflux pumps.
Pharmacokinetics and Pharmacodynamics: Comprehensive studies on how this compound is absorbed, distributed, metabolized, and excreted in the body, as well as its concentration-dependent effects on bacteria over time, are required.
Spectrum of Activity: Determining the range of bacterial species susceptible to this compound is important for defining its potential clinical applications.
Translational research would involve preclinical studies to assess the efficacy of this compound in animal models of bacterial infection, followed by clinical trials to evaluate its safety and effectiveness in humans. Overcoming the challenges related to synthesis, delivery, stability, and potential resistance will be critical for the successful translation of this compound into a novel antibacterial therapy.
Q & A
What are the optimal reaction conditions for synthesizing Aziridino-dap while minimizing by-product formation? (Basic)
To achieve high-purity this compound, prioritize temperature control (0–5°C to stabilize the aziridine ring), solvent selection (aprotic solvents like tetrahydrofuran), and stoichiometric ratios (1:1.2 for amine coupling). Purify via column chromatography with a hexane/ethyl acetate gradient. Validate purity using HPLC (C18 column, 220 nm detection) and NMR spectroscopy (δ 2.8–3.2 ppm for aziridine protons). Replicate protocols from peer-reviewed studies to ensure reproducibility .
How can researchers characterize the stereochemical configuration of this compound? (Basic)
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) under isocratic conditions (hexane/isopropanol 90:10). Confirm absolute configuration via X-ray crystallography (single-crystal analysis at 100 K) and correlate with circular dichroism spectra (190–250 nm). Cross-reference data with computational models (e.g., Density Functional Theory) to validate stereochemical assignments .
What methodologies are recommended for assessing this compound’s stability under physiological pH conditions? (Basic)
Conduct accelerated stability studies in buffers (pH 4.0, 7.4, 9.0) at 37°C over 72 hours. Monitor degradation via UPLC-MS/MS (electrospray ionization, positive mode) to quantify parent compound loss and identify degradation products. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions. Document deviations in buffer ionic strength and oxygen levels, as these influence degradation pathways .
How should researchers design experiments to investigate this compound’s mechanism of action in enzyme inhibition? (Advanced)
Combine kinetic assays (stopped-flow measurements for kon/koff determination) with molecular docking simulations (AutoDock Vina) to map binding interactions. Validate predictions via site-directed mutagenesis of enzyme active sites. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Ensure controls include inactive analogs to isolate mechanistic contributions of the aziridine moiety .
What strategies can reconcile contradictory reports on this compound’s reactivity with thiol-containing biomolecules? (Advanced)
Replicate prior studies under standardized conditions (oxygen-free environment, 25°C, controlled humidity). Perform meta-analysis using Cochran’s Q test to identify heterogeneity sources (e.g., solvent polarity, reactant purity). Employ Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model transition states and steric/electronic effects. Cross-validate findings with kinetic isotope effect (KIE) studies .
How can computational models be optimized to predict this compound’s interactions with biological targets? (Advanced)
Integrate molecular dynamics (AMBER force field) with Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods to simulate binding pathways. Calibrate models against experimental IC50 values using linear free-energy relationships. Validate predictions with surface plasmon resonance (SPR) assays for binding affinity (KD). Address force field limitations by incorporating polarizable parameters for aziridine ring interactions .
What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays? (Advanced)
Include controls for:
- Non-specific toxicity : Use aziridine-free analogs.
- Metabolic interference : Measure ATP levels (e.g., CellTiter-Glo®) alongside viability assays.
- Reactive oxygen species (ROS) : Quantify ROS with fluorescent probes (e.g., DCFH-DA).
- Batch variability : Source cells from ≥3 independent passages. Document cell culture conditions (e.g., serum lot, CO2 levels) to ensure reproducibility .
How can researchers systematically identify knowledge gaps in this compound’s pharmacological profile? (Advanced)
Conduct a systematic review using PRISMA guidelines to catalog existing studies. Map data against the PICO framework (Population: target proteins; Intervention: this compound; Comparison: existing inhibitors; Outcome: binding affinity/selectivity). Prioritize understudied areas (e.g., pharmacokinetics in vivo, off-target effects) and design experiments to address these gaps .
Methodological Notes
- Basic questions focus on foundational techniques (synthesis, characterization) and require adherence to standardized protocols .
- Advanced questions demand interdisciplinary approaches (computational modeling, meta-analysis) and critical evaluation of prior data .
- All answers emphasize reproducibility, a cornerstone of rigorous scientific inquiry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
